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molecular formula C15H19ClFNO3 B8452063 Isopropyl 2-chloro-5-((2,2-dimethylpropanoyl)amino)-4-fluorobenzoate

Isopropyl 2-chloro-5-((2,2-dimethylpropanoyl)amino)-4-fluorobenzoate

Cat. No. B8452063
M. Wt: 315.77 g/mol
InChI Key: SSJUUHDUABOISM-UHFFFAOYSA-N
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Patent
US05268389

Procedure details

A solution of trimethylacetyl chloride (2.53 g, 0.021 mole) and 1-methylethyl 5-amino-2-chloro-4-fluorobenzoate (4.62 g, 0.020 mole) in methyl ethyl ketone was stirred at room temperature for 16 hours and then refluxed for 2 hours. The solvent was removed and the residue triturated with diethyl ether to give a tan solid, m.p. 81°-83° C. (5.0 g, 79% yield).
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](Cl)=[O:4].[NH2:8][C:9]1[C:10]([F:22])=[CH:11][C:12]([Cl:21])=[C:13]([CH:20]=1)[C:14]([O:16][CH:17]([CH3:19])[CH3:18])=[O:15]>C(C(C)=O)C>[Cl:21][C:12]1[CH:11]=[C:10]([F:22])[C:9]([NH:8][C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1])=[CH:20][C:13]=1[C:14]([O:16][CH:17]([CH3:19])[CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
4.62 g
Type
reactant
Smiles
NC=1C(=CC(=C(C(=O)OC(C)C)C1)Cl)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
to give a tan solid, m.p. 81°-83° C. (5.0 g, 79% yield)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)OC(C)C)C=C(C(=C1)F)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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